Product packaging for Acetyl-dephospho-coenzyme A(Cat. No.:CAS No. 31664-34-3)

Acetyl-dephospho-coenzyme A

Cat. No.: B1197013
CAS No.: 31664-34-3
M. Wt: 729.6 g/mol
InChI Key: XEFUABMMGJVHSD-ZSJPKINUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Coenzyme A and Acyl-Coenzyme A Metabolic Networks

Acetyl-dephospho-coenzyme A exists at the intersection of coenzyme A (CoA) biosynthesis and the broader network of acyl-CoA metabolism. CoA is a universal and essential cofactor in all living organisms, crucial for processes like the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. wikipedia.org Approximately 4% of all cellular enzymes utilize CoA or its thioesters as a substrate. wikipedia.org

The core function of CoA is to act as a carrier for acyl groups, forming thioester derivatives known as acyl-CoAs. nih.gov These acyl-CoAs are central to both catabolic reactions, which break down molecules to release energy, and anabolic reactions, which build larger molecules. Acetyl-coenzyme A (acetyl-CoA), the two-carbon acetylated form of CoA, is a prime example, serving as a key input for the citric acid cycle and as a fundamental building block for the synthesis of fatty acids, cholesterol, and the neurotransmitter acetylcholine. nih.govnih.gov

The biosynthesis of CoA from pantothenate (vitamin B5), cysteine, and ATP involves a series of enzymatic steps. A key intermediate in this pathway is dephospho-coenzyme A (dephospho-CoA). britannica.com Dephospho-CoA is the immediate precursor to CoA, differing only by the absence of a phosphate (B84403) group at the 3'-position of the ribose sugar. The final step in CoA synthesis is the phosphorylation of dephospho-CoA by the enzyme dephospho-CoA kinase (DPCK). britannica.com

This compound is the acetylated form of this precursor. While acetyl-CoA is a major metabolic hub, the direct and extensive metabolic role of acetyl-dephospho-CoA is less characterized. Its existence implies a potential for acetylation to occur on the dephospho-CoA molecule. This could happen, for instance, if dephospho-CoA acts as a substrate for an acetyltransferase, or it could potentially arise from the degradation of acetyl-CoA. Its significance likely lies in its relationship to the main CoA and acetyl-CoA pools, potentially influencing the rate of CoA synthesis or acting as a transient, minor species within the complex acyl-CoA network.

Nomenclature and Structural Distinctions of Dephospho-Coenzyme A Derivatives

The nomenclature of CoA derivatives is systematic, reflecting their chemical structure. The parent molecule, Coenzyme A, is sometimes referred to as CoASH or HSCoA to emphasize the reactive thiol (-SH) group. britannica.com When an acyl group (like an acetyl group) attaches to this thiol group via a thioester bond, the resulting molecule is named as an acyl-CoA, for instance, acetyl-CoA. nih.gov

Dephospho-coenzyme A (dephospho-CoA) is so-named because it lacks the 3'-phosphate group present on the adenosine (B11128) moiety of coenzyme A. Its systematic IUPAC name is [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate.

This compound follows this naming convention. It is dephospho-CoA that has been acetylated at the thiol group. Its IUPAC name is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate.

The key structural differences are summarized below:

FeatureCoenzyme ADephospho-Coenzyme AAcetyl-Coenzyme AThis compound
Phosphate at 3' position of ribose PresentAbsentPresentAbsent
Group at thiol (-SH) end Hydrogen (-H)Hydrogen (-H)Acetyl group (-COCH₃)Acetyl group (-COCH₃)

The structural distinction between CoA and dephospho-CoA is crucial for the final step of CoA biosynthesis, where dephospho-CoA kinase specifically recognizes and phosphorylates the 3'-hydroxyl group of dephospho-CoA. caldic.com The presence or absence of the acetyl group on the thiol determines the molecule's function as an acyl carrier.

Historical Perspectives on Coenzyme A and Dephospho-Coenzyme A Discovery and Initial Characterization

The discovery of Coenzyme A is a landmark in the history of biochemistry, primarily attributed to the work of Fritz Albert Lipmann. In the 1940s, while studying acetyl transfer reactions, Lipmann identified a heat-stable cofactor required for acetylation in pigeon liver extracts. britannica.com This factor was distinct from the enzymes themselves and was present in various animal organs. wikipedia.org In 1945, he discovered the molecule and subsequently named it Coenzyme A, with the "A" standing for acetylation. This pioneering work, which illuminated the central role of CoA in intermediary metabolism, earned Lipmann a share of the 1953 Nobel Prize in Physiology or Medicine. britannica.com

The complete structure of CoA was elucidated in the early 1950s through the collaborative efforts of Lipmann's group at Harvard Medical School and Massachusetts General Hospital, and researchers at the Lister Institute in London. wikipedia.org They determined that it was a complex molecule composed of β-mercaptoethylamine, pantothenic acid, and adenosine 3',5'-diphosphate.

The understanding of dephospho-CoA emerged from the elucidation of the CoA biosynthetic pathway. As researchers mapped the enzymatic steps from pantothenic acid to CoA, they identified the unphosphorylated precursor. The enzyme responsible for the final step, dephospho-CoA kinase (DPCK), which catalyzes the phosphorylation of dephospho-CoA to form CoA, was identified and characterized in bacteria and eukaryotes. nih.gov The cloning and full characterization of all the enzymes in the CoA biosynthetic pathway, however, were more recent achievements, occurring decades after the initial discovery of CoA itself. caldic.com For instance, early studies on the malaria parasite P. lophurae showed that it could utilize intermediates of the CoA pathway, specifically 4'-phosphopantetheine (B1211885) and dephospho-CoA, for survival, highlighting the importance of these precursors. frontiersin.org

The historical journey from identifying a necessary "factor" for acetylation to detailing the precise molecular structure and biosynthetic pathway of CoA and its precursors like dephospho-CoA laid the essential groundwork for understanding the broader metabolic network in which molecules like this compound exist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H37N7O14P2S B1197013 Acetyl-dephospho-coenzyme A CAS No. 31664-34-3

Properties

CAS No.

31664-34-3

Molecular Formula

C23H37N7O14P2S

Molecular Weight

729.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate

InChI

InChI=1S/C23H37N7O14P2S/c1-12(31)47-7-6-25-14(32)4-5-26-21(36)18(35)23(2,3)9-42-46(39,40)44-45(37,38)41-8-13-16(33)17(34)22(43-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-35H,4-9H2,1-3H3,(H,25,32)(H,26,36)(H,37,38)(H,39,40)(H2,24,27,28)/t13-,16-,17-,18+,22-/m1/s1

InChI Key

XEFUABMMGJVHSD-ZSJPKINUSA-N

SMILES

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O

Isomeric SMILES

CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O

Canonical SMILES

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O

Synonyms

acetyl-dephospho-CoA
acetyl-dephospho-coenzyme A

Origin of Product

United States

Biosynthesis and Metabolic Interconversion Pathways of Acetyl Dephospho Coenzyme a

De Novo Biosynthetic Pathway of Dephospho-Coenzyme A

The synthesis of dephospho-coenzyme A (dPCoA) is a critical step in the universal biosynthetic pathway of coenzyme A (CoA). asm.orgmdpi.comresearchgate.net This pathway begins with the vitamin precursor pantothenate (Vitamin B5) and proceeds through a series of five enzymatic reactions in bacteria and eukaryotes. asm.orgoup.com Dephospho-CoA is the product of the fourth step in this sequence. nih.govebi.ac.uk In humans, the final two steps of CoA biosynthesis are catalyzed by a bifunctional enzyme known as CoA synthase (COASY), which possesses both phosphopantetheine adenylyltransferase and dephospho-CoA kinase activities. nih.govcsic.es

Enzymatic Steps Preceding Dephospho-Coenzyme A Formation

The formation of dephospho-CoA is preceded by three key enzymatic reactions that convert pantothenate into 4'-phosphopantetheine (B1211885), the substrate for the final step in dPCoA synthesis. oup.com These enzymes are pantothenate kinase (PanK), phosphopantothenoylcysteine synthetase (PPCS), and phosphopantothenoylcysteine decarboxylase (PPCDC). asm.orgmdpi.com

Pantothenate Kinase (PanK) Activity and Regulation

Pantothenate kinase (PanK) catalyzes the first and rate-limiting step in the CoA biosynthetic pathway: the phosphorylation of pantothenate to produce 4'-phosphopantothenate. uniprot.orgwikipedia.org This reaction requires a molecule of adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor. wikipedia.orgwikipedia.org PanK is a key regulatory enzyme, and its activity is controlled by feedback inhibition from CoA and its thioesters, such as acetyl-CoA and malonyl-CoA. uniprot.orgwikipedia.org

In mammals, there are four isoforms of PanK (PanK1α, PanK1β, PanK2, and PanK3) encoded by three genes. nih.govnih.gov These isoforms exhibit different tissue expression and subcellular localizations. nih.gov For instance, PanK2 is primarily located in the mitochondria. nih.govpnas.org The regulation of these isoforms by acetyl-CoA varies significantly. wikipedia.orguni.lu For example, the murine PanK1α isoform is strongly inhibited by acetyl-CoA, while PanK1β is only weakly inhibited. uni.lu This differential regulation allows for fine-tuning of CoA production based on the metabolic state of the cell. uni.lu

Enzyme/IsoformRegulatorEffectSpecies
PanK1 (isoform 1) Acetyl-CoAStrong InhibitionMouse
PanK1 (isoform 1) Malonyl-CoAStrong InhibitionMouse
PanK1 (isoform 1) Palmitoyl-CoAInhibitionMouse
PanK1β Acetyl-CoAWeak InhibitionMouse
PanK2 Acetyl-CoAStrong Inhibition (IC50 ~0.1 µM)Human
PanK3 Acetyl-CoAStringent RegulationMammalian
Phosphopantothenoylcysteine Synthetase (PPCS) and Phosphopantothenoylcysteine Decarboxylase (PPCDC) Mechanisms

Following the phosphorylation of pantothenate, phosphopantothenoylcysteine synthetase (PPCS) catalyzes the condensation of 4'-phosphopantothenate with cysteine to form 4'-phospho-N-pantothenoylcysteine (PPC). nih.govwikipedia.org This reaction is dependent on a nucleoside triphosphate (NTP), with the specific NTP varying between species. wikipedia.org The Escherichia coli enzyme utilizes cytidine (B196190) triphosphate (CTP), while the human isoform uses ATP. wikipedia.org The proposed mechanism for human PPCS involves a ping-pong mechanism with the initial formation of an acyladenylate intermediate. nih.gov

The subsequent step is catalyzed by phosphopantothenoylcysteine decarboxylase (PPCDC), which decarboxylates PPC to form 4'-phosphopantetheine. acs.orgnih.gov This enzyme is a member of a family of cysteine decarboxylases that use a flavin cofactor. acs.org The mechanism involves the oxidation of the substrate's thiol moiety to a thioaldehyde, which facilitates the decarboxylation reaction. acs.org In the case of PPCDC, the resulting enethiol is then reduced to a thiol, completing the net decarboxylation. acs.org

EnzymeSubstrate(s)ProductCofactor/Energy SourceOrganism
PPCS 4'-phosphopantothenate, L-cysteine4'-phosphopantothenoylcysteine, NMP, diphosphateNTP (CTP in E. coli, ATP in humans)E. coli, Human
PPCDC 4'-phosphopantothenoylcysteine4'-phosphopantetheine, CO2Flavin mononucleotide (FMN)Human, E. coli
Phosphopantetheine Adenylyltransferase (PPAT) in Dephospho-Coenzyme A Synthesis

The penultimate step in CoA biosynthesis is the reversible adenylylation of 4'-phosphopantetheine, catalyzed by phosphopantetheine adenylyltransferase (PPAT), to yield dephospho-CoA and pyrophosphate. nih.govebi.ac.uk This enzyme is essential in bacteria and represents a rate-limiting step in the pathway. ebi.ac.uknih.gov The reaction mechanism is thought to involve a ternary complex of the enzyme and its substrates. nih.gov In E. coli, PPAT is a homohexamer. nih.gov While PPAT has been extensively studied in bacteria, in humans, this enzymatic activity is part of the bifunctional CoA synthase (COASY) protein. oup.comnih.gov

Studies on E. coli PPAT have shown that the enzyme can be inhibited by CoA, which competes with ATP, 4'-phosphopantetheine, and dephospho-CoA. asm.org This suggests a feedback regulatory role for CoA on PPAT activity. asm.org

Hypothetical and Identified Acetylation Mechanisms of Dephospho-Coenzyme A

The existence and metabolic role of acetyl-dephospho-coenzyme A are not well-established in the current scientific literature. The primary focus of research on CoA metabolism has been on the biosynthesis of CoA itself and the roles of its acetylated form, acetyl-CoA. wikipedia.orgnih.gov Acetyl-CoA is a central molecule in metabolism, involved in the citric acid cycle, fatty acid metabolism, and the synthesis of numerous compounds. wikipedia.orgnih.gov

The direct acetylation of dephospho-CoA to form acetyl-dephospho-CoA would represent a deviation from the canonical CoA biosynthetic pathway, where dephospho-CoA is typically phosphorylated to CoA before being acetylated. oup.comwikipedia.org

Enzyme Candidates for Dephospho-Coenzyme A Acetylation

While there is no direct evidence for an enzyme that specifically acetylates dephospho-CoA, one could hypothesize about potential candidates based on the known acetyltransferases that act on CoA. The enzymes responsible for producing acetyl-CoA are known as acetyl-CoA synthetases or acetyl-CoA carboxylases, which catalyze the ligation of an acetyl group to the thiol of CoA. wikipedia.orgimrpress.com

It is plausible that an acetyltransferase with broad substrate specificity could potentially recognize and acetylate the thiol group of dephospho-CoA. However, the efficiency of such a reaction would likely be significantly lower than the acetylation of CoA, given the structural difference (the absence of the 3'-phosphate group on the ribose moiety). Further research would be required to identify any such enzyme and to determine the physiological relevance of acetyl-dephospho-CoA. One study on the regulation of CoA biosynthesis in E. coli suggests that intracellular concentrations of 4'-phosphopantetheine can modulate the binding of CoA to PPAT, indicating a complex regulatory network that might involve other, yet uncharacterized, intermediates. asm.org

Proposed Metabolic Routes Involving this compound

This compound is a derivative of dephospho-coenzyme A (dephospho-CoA), a key intermediate in the universal biosynthetic pathway of coenzyme A (CoA). ebi.ac.ukoup.com The canonical CoA biosynthesis pathway concludes with the phosphorylation of dephospho-CoA to form CoA. wikipedia.orgasm.org However, the existence of acetylated forms of dephospho-CoA suggests potential metabolic side-reactions or alternative pathways.

One proposed route involves the acetylation of dephospho-CoA. While the direct enzymatic acetylation of dephospho-CoA to form acetyl-dephospho-CoA is not extensively characterized, it is conceivable that enzymes capable of acetylating CoA might also recognize dephospho-CoA as a substrate, albeit with potentially different kinetics. Acetyl-CoA is a central molecule in metabolism, involved in numerous anabolic and catabolic pathways. unil.chwikipedia.org It is generated from the breakdown of carbohydrates, fatty acids, and amino acids. nih.gov The enzymes that transfer the acetyl group from acetyl-CoA to other molecules are known as acetyltransferases.

Another potential metabolic route involves the prosthetic group of certain enzymes. For instance, in Klebsiella pneumoniae, the malonate decarboxylase acyl carrier protein (ACP) contains a 2'-(5''-phosphoribosyl)-3'-dephospho-CoA prosthetic group. acs.org The biosynthesis of this group starts with the condensation of dephospho-CoA and ATP. acs.org During the catalytic cycle, this prosthetic group becomes acetylated, forming an acetyl-S-ACP derivative. acs.org This indicates a metabolic context where an acetylated dephospho-CoA moiety is an integral part of an enzymatic process.

Conversion of this compound to Coenzyme A Derivatives

Role of Dephospho-Coenzyme A Kinase (DPCK) in Terminal Phosphorylation of Dephospho-Coenzyme A

Dephospho-coenzyme A kinase (DPCK), also known as CoaE, catalyzes the final, essential step in the biosynthesis of coenzyme A. wikipedia.orgasm.orgresearchgate.net This enzyme facilitates the phosphorylation of the 3'-hydroxyl group of the ribose moiety of dephospho-CoA, using a phosphate donor, to produce CoA. oup.comresearchgate.netrcsb.org In most organisms, including bacteria and eukaryotes, this reaction is ATP-dependent. oup.comasm.orgnih.gov

The enzyme has been identified and characterized in a variety of organisms, from bacteria like Haemophilus influenzae and Escherichia coli to eukaryotes. oup.comrcsb.org In humans, the DPCK activity is part of a bifunctional enzyme called CoA synthase (COASY), which also catalyzes the preceding step in the pathway. wikipedia.org The crystal structure of DPCK from H. influenzae has revealed a three-domain structure typical of nucleotide kinases, with specific binding sites for both ATP and dephospho-CoA. researchgate.netrcsb.org

While DPCK's primary substrate is dephospho-CoA, the regulation of its activity is crucial for maintaining cellular CoA homeostasis. wikipedia.org The biosynthesis of CoA is often regulated by feedback inhibition, where the final product, CoA, inhibits the activity of an early enzyme in the pathway, such as pantothenate kinase. wikipedia.org

Potential for Direct Conversion of this compound to Acetyl-Coenzyme A

The direct conversion of acetyl-dephospho-CoA to acetyl-CoA would require the specific phosphorylation of acetyl-dephospho-CoA at the 3'-hydroxyl position of its ribose component. This reaction would be analogous to the conversion of dephospho-CoA to CoA. The key enzyme responsible for this terminal phosphorylation is Dephospho-Coenzyme A Kinase (DPCK). oup.com

The substrate specificity of DPCK is a critical factor in determining the likelihood of this direct conversion. While DPCK is known to phosphorylate dephospho-CoA, its ability to utilize acetyl-dephospho-CoA as a substrate is not well-documented. It is plausible that the presence of the acetyl group on the thiol end of the molecule could influence its binding to the active site of DPCK, potentially making it a less favorable substrate compared to the unacetylated dephospho-CoA.

Alternatively, a two-step process is more commonly considered. In this scenario, acetyl-dephospho-CoA would first be deacylated to yield dephospho-CoA. This dephospho-CoA would then serve as the substrate for DPCK to be phosphorylated to CoA. Finally, the newly synthesized CoA could be acetylated by an acetyl-CoA synthetase or other acetyltransferases to form acetyl-CoA, a crucial molecule in cellular metabolism for processes like the citric acid cycle and fatty acid synthesis. wikipedia.orgacs.orgjumedicine.com

Salvage Pathways Potentially Involving Dephospho-Coenzyme A Derivatives

In addition to the de novo synthesis pathway, cells possess salvage pathways to replenish their CoA pools, particularly when the de novo pathway is impaired or when external precursors are available. wikipedia.orgnih.gov These pathways often utilize intermediates that can be converted into CoA.

One significant salvage pathway involves the uptake and utilization of pantetheine (B1680023). oup.comrsc.org Bacteria can take up pantetheine from the environment. oup.com This pantetheine is then phosphorylated by pantothenate kinase (PanK) to form 4'-phosphopantetheine. rsc.orgrsc.org Subsequently, 4'-phosphopantetheine is adenylylated by phosphopantetheine adenylyltransferase (PPAT) to generate dephospho-CoA. oup.comimrpress.com This dephospho-CoA then enters the final step of the main biosynthetic pathway, where it is phosphorylated by DPCK to form CoA. rsc.orgrsc.org

This salvage route highlights the central role of dephospho-CoA as a precursor to CoA, accessible from sources other than the complete de novo synthesis from pantothenate. While this pathway primarily describes the salvage of the pantetheine moiety, it underscores the metabolic flexibility surrounding the synthesis of dephospho-CoA and its subsequent conversion to CoA. The involvement of acetylated derivatives of dephospho-CoA in these salvage operations is not explicitly detailed in current literature but remains a possibility depending on the substrate specificities of the involved enzymes.

Biological and Cellular Roles of Acetyl Dephospho Coenzyme a

Role as an Intermediate in Overall Coenzyme A Homeostasis

Acetyl-dephospho-coenzyme A is a crucial, yet often overlooked, intermediate in the intricate network of Coenzyme A (CoA) metabolism. The biosynthesis of CoA, an essential cofactor in all living organisms, proceeds through a conserved five-step pathway starting from pantothenate (vitamin B5). ebi.ac.ukoup.com Dephospho-Coenzyme A (dephospho-CoA) is the penultimate product of this pathway, formed by the adenylylation of 4'-phosphopantetheine (B1211885). imrpress.com The final step in CoA synthesis is the phosphorylation of the 3'-hydroxyl group of the ribose moiety of dephospho-CoA, a reaction catalyzed by dephospho-CoA kinase (DPCK). rcsb.orgnih.govresearchgate.net

The cellular pool of CoA is in a dynamic state of synthesis, degradation, and salvage. mdpi.com While the primary role of dephospho-CoA is as a direct precursor to CoA, its acetylated form, acetyl-dephospho-CoA, can arise under specific metabolic conditions. The acetylation of dephospho-CoA signifies a branch point in this homeostasis, potentially linking the availability of acetyl groups, derived from central carbon metabolism, to the regulation of the final step of CoA biosynthesis.

The table below summarizes the key enzymes and intermediates in the final stages of CoA biosynthesis.

IntermediateEnzymeProduct
4'-PhosphopantetheinePhosphopantetheine adenylyltransferase (PPAT)Dephospho-CoA
Dephospho-CoADephospho-CoA Kinase (DPCK)Coenzyme A

This table illustrates the canonical final steps in the de novo synthesis of Coenzyme A.

Involvement in Specific Enzyme Prosthetic Group Formation

Beyond its role as a transient intermediate in CoA metabolism, acetyl-dephospho-CoA has been identified as a key component in the formation of a specialized prosthetic group in certain enzymes. This highlights a fascinating divergence from the canonical pathway, where a CoA precursor is utilized directly for enzymatic function.

A prime example of the direct involvement of an acetyl-dephospho-CoA derivative is found in the malonate decarboxylase system of various bacteria, such as Klebsiella pneumoniae and Malonomonas rubra. kegg.jpnih.gov This multi-enzyme complex catalyzes the decarboxylation of malonate to acetate (B1210297) and CO2. The acyl carrier protein (ACP) subunit of this enzyme complex possesses a unique prosthetic group: 2'-(5-triphosphoribosyl)-3'-dephospho-CoA. kegg.jpqmul.ac.ukgenome.jp

The activation of this enzyme system is a multi-step process. Initially, the prosthetic group is acetylated. nih.gov The McdH subunit of malonate decarboxylase, which functions as a malonyl-CoA:ACP transacylase, then transfers a malonyl group from malonyl-CoA to this acetylated phosphoribosyl dephospho-CoA prosthetic group. nih.govebi.ac.uk This is followed by decarboxylation of the malonyl residue to an acetyl residue by the decarboxylase itself, rendering the enzyme catalytically active. nih.gov

This case study reveals that a derivative of dephospho-CoA, in its acetylated form, serves as the anchor for the catalytic cycle of malonate decarboxylation. This is a significant departure from the typical role of CoA as a soluble carrier of acyl groups. Here, a modified form of its precursor is covalently attached to a protein to facilitate catalysis.

The table below outlines the key components and their roles in the activation of the malonate decarboxylase system.

ComponentFunction
Acyl Carrier Protein (ACP)Contains the 2'-(5-triphosphoribosyl)-3'-dephospho-CoA prosthetic group. kegg.jp
Acetyl-S-ACPThe acetylated, catalytically active form of the enzyme. kegg.jp
Malonyl-CoADonates the malonyl group for the activation cycle. nih.gov
McdH subunitFunctions as a malonyl-CoA:ACP transacylase. ebi.ac.uk

Implications for Acyl Group Transfer Mechanisms Beyond Canonical Coenzyme A Pathways

The existence and functional importance of acetyl-dephospho-CoA and its derivatives in specific enzymatic systems suggest that our understanding of acyl group transfer may be incomplete if we only consider the canonical roles of CoA and acetyl-CoA. These findings imply that alternative mechanisms for acyl group activation and transfer exist in nature.

The utilization of a dephospho-CoA derivative as a prosthetic group points to a greater versatility of CoA precursors than previously appreciated. It raises the possibility that other acylated forms of dephospho-CoA may be involved in different, as-yet-uncharacterized, metabolic pathways or regulatory processes. This could be a particularly efficient strategy in certain metabolic contexts, bypassing the final, energy-requiring phosphorylation step of CoA synthesis.

Furthermore, the covalent attachment of this prosthetic group to an enzyme suggests a mechanism for channeling substrates and intermediates directly within a multi-enzyme complex, thereby increasing catalytic efficiency and preventing the diffusion of reactive intermediates. This is a recurring theme in metabolism, and the malonate decarboxylase system provides a unique example involving a CoA precursor.

Theoretical Contributions to Cellular Metabolic Flux Regulation

The presence of acetyl-dephospho-CoA at the nexus of acetyl-CoA metabolism and de novo CoA biosynthesis has significant theoretical implications for the regulation of cellular metabolic flux. Acetyl-CoA is a central hub in metabolism, linking glycolysis, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle. nih.govimrpress.comimrpress.com Its availability is a key indicator of the cell's energetic state and dictates the flow of carbon into various anabolic and catabolic pathways. mdpi.commdpi.com

The formation of acetyl-dephospho-CoA could act as a sensor for the cellular acetyl-CoA pool, directly influencing the rate of CoA synthesis. For instance, an accumulation of acetyl-CoA could lead to a transient increase in acetyl-dephospho-CoA. This, in turn, could modulate the activity of DPCK, either through direct allosteric regulation or by substrate competition, thereby fine-tuning the production of CoA to match the metabolic demands of the cell.

This hypothetical regulatory loop would provide a rapid and localized mechanism for adjusting CoA levels in response to changes in central carbon metabolism. It would complement the known feedback inhibition of pantothenate kinase by CoA and acetyl-CoA, adding another layer of control to maintain metabolic homeostasis. mdpi.comnih.gov The dynamic interplay between acetyl-CoA, dephospho-CoA, and acetyl-dephospho-CoA could therefore be a critical, yet underappreciated, factor in the intricate regulation of metabolic networks.

Enzymology and Regulatory Mechanisms Involving Acetyl Dephospho Coenzyme a

Dephospho-Coenzyme A Kinase (DPCK) Interactions with Dephospho-Coenzyme A Substrates

Dephospho-Coenzyme A Kinase (DPCK; EC 2.7.1.24) catalyzes the terminal step in the universal CoA biosynthetic pathway: the ATP-dependent phosphorylation of the 3'-hydroxyl group of dephospho-CoA to produce CoA. nih.govnih.goviucr.org In many organisms, including bacteria, DPCK is a monofunctional enzyme, whereas in mammals, it exists as the C-terminal domain of a bifunctional protein called CoA synthase (COASY), which also contains the phosphopantetheine adenylyltransferase (PPAT) activity for the penultimate step. nih.govmdpi.complos.org The interaction of DPCK with its primary substrate, dephospho-CoA, is a critical control point.

Kinetic Characterization of DPCK Specificity Towards Dephospho-Coenzyme A and Related Derivatives

The kinetic properties of DPCK have been characterized from various organisms, revealing differences in substrate affinity. The Michaelis constant (Km) for dephospho-CoA indicates the concentration at which the enzyme reaches half of its maximum velocity, providing a measure of the affinity between the enzyme and its substrate.

Studies have shown that DPCK can phosphorylate dephosphorylated forms of short-chain acyl-CoAs. For instance, human DPCK is active on the dephosphorylated derivatives of acetyl-CoA, malonyl-CoA, and succinyl-CoA. nih.gov This suggests that the acyl group attached to the thiol end of the molecule does not prevent the kinase from recognizing and phosphorylating the adenosine (B11128) moiety. The enzyme's active site appears to be distant from the thiol group, allowing it to accommodate these acylated derivatives. nih.gov

Kinetic parameters for DPCK from different species highlight the variability in substrate binding and catalytic efficiency. For example, the Km of Escherichia coli DPCK for dephospho-CoA is 0.74 mM, whereas for ATP it is 0.14 mM. asm.orguniprot.org In contrast, human DPCK, as part of the COASY bifunctional enzyme, exhibits a Km of 16.7 µM for dephospho-CoA and 34.4 µM for ATP in the kinase reaction. uniprot.org The DPCK from Plasmodium falciparum shows Km values of 105.3 µM for dephospho-CoA and 88.14 µM for ATP. nih.gov In the protozoan parasite Entamoeba histolytica, two DPCK isotypes exist with Km values for dephospho-CoA ranging from 58 to 114 µM. frontiersin.org

Interactive Table: Kinetic Parameters of DPCK from Various Organisms

Organism Enzyme Substrate Km (µM) Source(s)
Escherichia coli DPCK (CoaE) dephospho-CoA 740 asm.org, uniprot.org
ATP 140 asm.org, uniprot.org
Homo sapiens COASY (DPCK domain) dephospho-CoA 16.7 uniprot.org
ATP 34.4 uniprot.org
Plasmodium falciparum PfDPCK dephospho-CoA 105.3 nih.gov
ATP 88.14 nih.gov
Entamoeba histolytica EhDPCK1 dephospho-CoA 114 frontiersin.org
ATP 19.6 frontiersin.org
EhDPCK2 dephospho-CoA 57.9 frontiersin.org
ATP 15.0 frontiersin.org

Allosteric Regulation of DPCK by Coenzyme A and Acyl-Coenzyme A Species

The activity of the CoA biosynthetic pathway is tightly regulated to maintain cellular homeostasis. A primary mechanism is feedback inhibition, where the end products of the pathway, CoA and its thioesters like acetyl-CoA, inhibit key enzymes. While the first enzyme, pantothenate kinase (PanK), is a major site of allosteric regulation by CoA and acetyl-CoA, the final step catalyzed by DPCK is also subject to control. mdpi.commdpi.comresearchgate.net

In mammals, the activity of the COASY enzyme is suppressed by feedback from CoA and its thioesters. mdpi.com This provides a direct mechanism to control the final output of the pathway. Similarly, long-chain fatty acyl-CoAs can act as allosteric inhibitors of enzymes like acetyl-CoA carboxylase and may also influence AMPK, showcasing the broad regulatory roles of acyl-CoAs. nih.gov In Mycobacterium tuberculosis, DPCK activity is regulated by CTP, which binds to a site that overlaps with the dephospho-CoA binding site, thereby inhibiting catalysis. plos.org This suggests that nucleotide pools can directly influence CoA synthesis at the final step. While direct allosteric inhibition of DPCK by acetyl-CoA itself is not as extensively documented as for PanK, the general suppression of COASY by CoA thioesters implies that acetyl-CoA contributes to this regulatory loop. mdpi.com

Unidentified or Hypothetical Enzymes Responsible for Dephospho-Coenzyme A Acetylation

The existence of acetyl-dephospho-CoA implies that an enzyme must be responsible for its synthesis via the acetylation of dephospho-CoA. However, a specific enzyme dedicated to this reaction has not been definitively identified. It is plausible that this acetylation is carried out by an acetyltransferase that has broad substrate specificity.

In various cellular contexts, acetyl-CoA is the primary donor of acetyl groups for a wide range of molecules, including proteins. mdpi.com Enzymes known as acetyltransferases facilitate this transfer. It is conceivable that one or more of these acetyltransferases could recognize dephospho-CoA as a substrate. For example, in the malaria parasite Plasmodium falciparum, an Acetyl-CoA Synthetase (ACS) is hypothesized to catalyze the formation of acetyl-CoA from acetate (B1210297), particularly when mitochondrial pathways are compromised. biorxiv.orgpnas.org While the primary role of such an enzyme is acetyl-CoA synthesis, the possibility of it or other acetyltransferases acting on dephospho-CoA cannot be ruled out, especially under conditions where dephospho-CoA might accumulate.

Reciprocal Regulation within the Coenzyme A Biosynthetic and Degradation Pathways

The cellular pool of CoA and its derivatives is maintained by a dynamic balance between synthesis and degradation. researchgate.net This reciprocal regulation ensures that the cell can adapt to changing metabolic demands and stresses. mdpi.comportlandpress.com

The biosynthetic pathway is primarily regulated by feedback inhibition, with CoA and acetyl-CoA inhibiting PanK, the rate-limiting enzyme. mdpi.comasm.org This ensures that when CoA levels are high, synthesis is downregulated. Conversely, when CoA is consumed, the inhibition is relieved, and synthesis proceeds. The final step catalyzed by DPCK is also subject to feedback control, providing another layer of regulation. mdpi.com

CoA degradation occurs through distinct intracellular and extracellular pathways. nih.gov Intracellularly, Nudix hydrolases in mitochondria and peroxisomes can hydrolyze CoA and acyl-CoAs to 4'-phosphopantetheine (B1211885) (PPanSH) or its acylated form. researchgate.netportlandpress.com Extracellularly, CoA can be dephosphorylated to dephospho-CoA by alkaline phosphatases. portlandpress.com This dephospho-CoA can then be further broken down. The degradation pathways are not merely for disposal; they recycle precursors like pantothenate (vitamin B5), which can be taken up by cells for de novo CoA synthesis. This interplay between synthesis and degradation allows for metabolic flexibility, with the two pathways often being regulated in a coordinated and opposite manner depending on the nutritional state of the organism. researchgate.netnih.gov For example, glucagon (B607659) and oxidative stress tend to increase total CoA levels, while insulin (B600854) and glucose decrease them. mdpi.com

Structural Biology Insights into Enzyme-Dephospho-Coenzyme A Interactions

The three-dimensional structures of DPCK from several organisms have been determined, providing valuable insights into its mechanism and substrate binding. nih.govnih.govresearchgate.netnist.gov These structures reveal that DPCK belongs to the P-loop-containing nucleotide triphosphate hydrolase family, similar to other nucleotide kinases. nih.govresearchgate.net

The DPCK monomer typically consists of three domains:

A central core domain with a five-stranded parallel β-sheet, which contains the conserved P-loop (or Walker A motif) responsible for binding the phosphate (B84403) groups of ATP. nih.govnih.govpdbj.org

A substrate-binding domain, which is primarily α-helical and is involved in recognizing the dephospho-CoA substrate. nih.govresearchgate.net

A LID domain, which often consists of a pair of α-helices. nih.govnih.gov

The dephospho-CoA binding site is located in a deep cleft at the interface of these three domains. nih.govresearchgate.netnist.gov The binding of ATP and dephospho-CoA is thought to induce significant conformational changes, particularly in the LID and substrate-binding domains. nih.goviucr.org These movements close the active site, shielding the substrates from the surrounding water and positioning the γ-phosphate of ATP for transfer to the 3'-hydroxyl group of the ribose in dephospho-CoA. nih.govpdbj.org

Although no crystal structure of DPCK in complex with dephospho-CoA is available, modeling studies based on structures with ATP or ADP have helped to identify key residues involved in substrate recognition and catalysis. researchgate.netresearchgate.net The structure of Legionella pneumophila DPCK, for instance, shows a central cavity for substrate binding created by the packing of the three domains. nih.govpdbj.org These structural studies confirm that the enzyme's active site is tailored to bind the adenosine portion of dephospho-CoA for phosphorylation, consistent with the kinetic data showing that an acyl group on the distant thiol moiety can be tolerated. nih.gov

Analytical Methodologies for Acetyl Dephospho Coenzyme a Quantification and Characterization

Chromatographic Separation Techniques for Dephospho-Coenzyme A Derivatives

Chromatography, particularly liquid chromatography, forms the cornerstone for the analysis of CoA and its derivatives. These methods separate compounds based on their physicochemical properties, allowing for their individual quantification.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and determination of coenzyme A, acetyl-coenzyme A, and dephospho-coenzyme A in various biological samples. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common modality, typically employing a C18 column to separate the compounds based on their hydrophobicity. nih.gov The presence of the adenine (B156593) moiety in the structure of CoA derivatives allows for their detection using a UV detector, commonly set at a wavelength between 254 and 260 nm. nih.govresearchgate.net

One established method facilitates the simultaneous determination of CoA, dephospho-CoA, and acetyl-CoA using a Tosoh TSK-GEL ODS-100V column. nih.govresearchgate.net The separation is achieved with an isocratic mobile phase consisting of a sodium phosphate (B84403) and sodium acetate (B1210297) buffer mixed with acetonitrile (B52724), allowing for detection limits as low as 10 pmol for each compound. nih.govresearchgate.net Another approach uses a gradient elution, starting with an ammonium (B1175870) acetate buffer and transitioning to a higher concentration of acetonitrile, to separate dephosphorylated and phosphorylated CoA esters on a C18 column. nih.gov HPLC methods have proven effective for analyzing extracts from diverse tissues, including the liver, kidney, heart, and muscle. nih.gov

Table 1: HPLC Conditions for Dephospho-CoA Derivative Analysis
ParameterMethod 1Method 2
Column Tosoh TSK-GEL ODS-100V (250×4.6mm, 5µm) nih.govresearchgate.netWaters μBondapak C18 nih.gov
Mobile Phase 100 mmol/L NaH₂PO₄ and 75 mmol/L CH₃COONa (pH 4.6) - acetonitrile (94:6, v/v) nih.govresearchgate.netGradient: 100% 50 mM ammonium acetate (pH 5.0) to 30% acetonitrile/70% ammonium acetate nih.gov
Flow Rate 1.0 mL/min nih.govresearchgate.net1.0 mL/min nih.gov
Detection UV at 259 nm nih.govresearchgate.netUV at 254 nm nih.gov
Detection Limit 10 pmol nih.govresearchgate.netNot specified

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the analysis of CoA derivatives compared to HPLC with UV detection. nih.govresearchgate.net This technique is particularly powerful for quantifying low-abundance species and for profiling a wide range of acyl-CoAs simultaneously. nih.govmdpi.com

A key advantage of LC-MS/MS is the use of Multiple Reaction Monitoring (MRM), which provides highly specific detection by monitoring a particular fragmentation of a parent ion into a product ion. nih.gov A programmed MRM method has been developed to specifically profile acyl-CoAs by targeting the common fragment ion produced from the cleavage of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety. researchgate.net This approach has been extended to identify and quantitatively scan for acyl-dephospho-CoAs, which result from the dephosphorylation of their corresponding acyl-CoAs. nih.gov The detection limits for this method are in the nanomolar range (2 to 133 nM). nih.govcncb.ac.cn LC-MS/MS methods have been successfully applied to measure short-chain acyl-CoAs and biosynthetic precursors, including dephospho-CoA, in a single analytical run. nih.govresearchgate.net

The identification and characterization of novel or low-level metabolites like acetyl-dephospho-CoA benefit significantly from advanced mass spectrometry platforms. The coupling of micro-flow liquid chromatography (MicroLC) with a high-resolution mass spectrometer, such as a TripleTOF (Time-of-Flight) system, provides exceptional analytical power. nih.govresearchgate.net

A MicroLC-TripleTOF 5600+ system has been used to confirm the identity of acyl-dephospho-CoAs in biological samples. nih.govresearchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the confident determination of the elemental composition of an unknown compound. nih.gov The identification of acetyl-dephospho-CoA and other acyl-dephospho-CoAs was confirmed by observing precursor ions with masses 80 atomic mass units less than their phosphorylated counterparts and exhibiting characteristic longer retention times in the chromatogram. researchgate.net This approach provides both qualitative confirmation and quantitative data, making it invaluable for metabolomic studies seeking to fully characterize the acyl-CoA and acyl-dephospho-CoA profiles in cells and tissues. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Specific Detection and Profiling

Spectrophotometric and Fluorometric Assay Adaptations for Related Coenzyme A Forms

While spectrophotometric and fluorometric assays are typically designed to measure specific molecules like CoASH or acetyl-CoA, they can be adapted to quantify dephospho-CoA derivatives through enzymatic manipulation. nih.govnih.gov The general strategy involves a two-step enzymatic process. nih.gov

First, a sample containing a mixture of CoA species is treated with a non-specific phosphatase, such as shrimp alkaline phosphatase, to quantitatively convert all 3'-phosphorylated forms (e.g., acetyl-CoA) into their corresponding dephospho-derivatives (e.g., acetyl-dephospho-CoA). nih.gov Following the removal of the phosphatase, the total pool of a specific dephospho-CoA derivative can be measured. nih.gov

For spectrophotometric detection, an enzyme-coupled assay can be used. For instance, dephospho-CoA and its thioesters can be re-phosphorylated by dephospho-CoA kinase (DPCK) using ATP. The production of ADP in this reaction can be coupled to the pyruvate (B1213749) kinase/lactate dehydrogenase system, where the oxidation of NADH is monitored as a decrease in absorbance at 340 nm. nih.gov

Fluorometric assays can also be adapted. Many such assays rely on a dye that becomes fluorescent upon reacting with the free sulfhydryl (-SH) group of CoASH. abcam.comaatbio.com To measure acetyl-dephospho-CoA, the sample would first be treated with a phosphatase. Subsequently, the thioester bond of acetyl-dephospho-CoA would need to be hydrolyzed to release dephospho-CoASH, which could then be quantified by its reaction with the fluorogenic dye. abcam.comaatbio.com These kits can be highly sensitive, with detection limits in the low picomole range. abcam.comaatbio.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dephospho-Coenzyme A Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the identification and quantification of metabolites in complex biological mixtures. nih.govfrontiersin.org Unlike mass spectrometry, NMR does not require harsh sample treatments or ionization, which is beneficial for analyzing labile molecules like coenzymes. nih.gov

Recent advancements have enabled the use of simple 1D ¹H NMR experiments to simultaneously identify and quantify CoA and acetyl-CoA in tissue extracts. nih.gov The method relies on identifying unique, isolated peaks in the NMR spectrum that correspond to specific protons within the coenzyme molecules. nih.gov Quantification is achieved by integrating these signals and comparing them to that of a single internal standard. nih.gov

While direct NMR detection of acetyl-dephospho-CoA has not been explicitly detailed in all reviewed literature, the successful application of NMR to its close structural relatives, CoA and acetyl-CoA, demonstrates its significant potential for dephospho-CoA metabolomics. nih.govnih.gov The technique can provide absolute concentrations and could be used to identify and quantify acetyl-dephospho-CoA, provided its characteristic spectral peaks can be resolved and assigned. nih.gov This approach offers the unique advantage of simultaneously measuring a wide array of other metabolites, including energy coenzymes (ATP, ADP) and antioxidants (glutathione), within the same sample. nih.gov

Optimized Sample Preparation and Extraction Protocols for Dephospho-Coenzyme A Derivatives

The reliability of any analytical measurement of dephospho-CoA derivatives depends critically on the sample preparation and extraction protocol. Key challenges include the inherent instability of thioester bonds and the need to rapidly quench all metabolic activity to prevent analyte degradation. mdpi.com

A common procedure involves immediate quenching of biological samples, for instance by freeze-clamping tissue in liquid nitrogen, followed by homogenization in an acid. mdpi.com Acids like perchloric acid (PCA) or trichloroacetic acid (TCA) are frequently used to precipitate proteins and extract water-soluble metabolites. nih.govmdpi.com However, these acids often must be removed prior to analysis, typically by solid-phase extraction (SPE), a step that can lead to significant loss of hydrophilic compounds like dephospho-CoA. nih.govresearchgate.net

An improved method utilizes 5-sulfosalicylic acid (SSA) for deproteinization. nih.govresearchgate.net SSA does not require removal by SPE, thereby dramatically improving the recovery of dephospho-CoA and other polar intermediates. nih.govresearchgate.net Studies have shown that extraction with TCA followed by SPE can result in a near-total loss of dephospho-CoA, whereas extraction with SSA yields almost 100% recovery. nih.govresearchgate.net It is also common practice to include a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), during extraction to prevent the oxidation of free thiol groups. rsc.org

Table 2: Comparative Recovery of Dephospho-CoA and Related Metabolites Using Different Extraction Methods nih.govresearchgate.net
AnalyteRecovery with TCA + SPE (vs. Water Standard)Recovery with 2.5% SSA (vs. Water Standard)
Dephospho-CoA 0%>99%
Pantothenate 0%>100%
CoA 1%74%
Acetyl-CoA 36%59%
Malonyl-CoA 26%74%

Challenges in Specificity, Sensitivity, and Reproducibility for Acetyl-dephospho-Coenzyme A Detection

The accurate quantification and characterization of this compound (acetyl-dephospho-CoA) in biological samples are fraught with analytical challenges. These difficulties stem from the compound's structural similarity to other metabolites, its typically low endogenous concentrations, and the inherent variability introduced during sample preparation and analysis. Overcoming these hurdles in specificity, sensitivity, and reproducibility is critical for elucidating the physiological role of this and other acyl-dephospho-CoA species.

Challenges in Specificity

A primary challenge in the detection of acetyl-dephospho-CoA is ensuring specificity—the ability to distinguish the target analyte from other structurally related and co-eluting compounds.

Structural Similarity: Acetyl-dephospho-CoA is part of a large family of acyl-CoA and acyl-dephospho-CoA molecules that share a common core structure. nih.gov The primary distinguishing feature for mass spectrometry (MS)-based methods is the mass of the acyl group and the presence or absence of the 3'-phosphate group. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, particularly using multiple reaction monitoring (MRM), are designed to enhance specificity. For acyl-dephospho-CoAs, a characteristic neutral loss of 427 atomic mass units (amu), corresponding to the dephospho-pantoetheine-adenosine portion of the molecule, is monitored. nih.gov This contrasts with the neutral loss of 507 amu used to detect canonical acyl-CoAs. nih.gov

Compound ClassPrecursor Ion (Q1)Product Ion (Q3)Mass Difference (amu)
Acyl-CoAsVariable (e.g., 810 for Acetyl-CoA)Q1 - 507507
Acyl-dephospho-CoAsVariable (e.g., 730 for Acetyl-dephospho-CoA)Q1 - 427427

In-Source Fragmentation: A significant specificity issue arises from the potential for other CoA species to fragment within the mass spectrometer's ion source before mass analysis. This "in-source fragmentation" can generate ions with mass-to-charge ratios (m/z) identical to that of dephospho-CoA or its derivatives, leading to erroneous detection and quantification. mdpi.com For instance, other short-chain acyl-CoAs can produce fragments that mimic the dephospho-CoA structure, making it crucial to achieve good chromatographic separation and carefully validate peak identities. mdpi.com

Isobaric Interferences: The complexity of biological matrices means that other, unrelated compounds may have the same nominal mass as acetyl-dephospho-CoA. High-resolution mass spectrometry (HRMS) can help mitigate this by providing more accurate mass measurements, but chromatographic separation remains essential. biorxiv.orgresearchgate.net

Challenges in Sensitivity

Sensitivity refers to the lowest concentration of an analyte that can be reliably detected and quantified. The analysis of acetyl-dephospho-CoA is often limited by its low physiological abundance.

Low Endogenous Concentrations: Acyl-dephospho-CoAs are generally present at lower concentrations than their phosphorylated counterparts. For example, in rat heart and liver tissue, acetyl-dephospho-CoA (C2-dephospho-CoA) levels are considerably lower than acetyl-CoA levels. nih.gov This necessitates highly sensitive analytical techniques. While methods like HPLC with UV detection have been used for related compounds like acetyl-CoA, their detection limits of around 10 picomoles are often insufficient for rarer species. nih.govmdpi.comnih.gov

Limits of Detection (LOD) and Quantitation (LOQ): Modern LC-MS/MS methods have achieved much greater sensitivity. Programmed MRM methods have demonstrated the ability to assay acyl-CoAs and dephospho-CoAs with limits of detection ranging from 2 to 133 nM. nih.gov Another sensitive enzymatic assay reported a detection limit as low as 40 femtomoles for acetyl-CoA, though its applicability to acetyl-dephospho-CoA is not established. psu.edu

Analytical MethodAnalyte(s)Reported Limit of Detection (LOD)
LC-MS/MS (MRM)Acyl-CoAs and dephospho-CoAs2 - 133 nM nih.gov
HPLC-UVCoA, dephospho-CoA, acetyl-CoA~10 pmol nih.gov
Enzymatic Cycling AssayAcetyl-CoA40 fmol psu.edu

Matrix Effects: The biological matrix (e.g., cell lysate, tissue homogenate) can interfere with the ionization of the target analyte in the mass spectrometer, either suppressing or enhancing the signal. biorxiv.org This can compromise sensitivity and accuracy. For example, some fluorometric assays have been found to be unusable for certain tissue types due to high background fluorescence from the sample matrix. biorxiv.org

Challenges in Reproducibility

Reproducibility, or the consistency of results between measurements, is challenged by several factors, from initial sample handling to the chemical stability of the analyte.

Sample Extraction Efficiency: The choice of extraction method can dramatically impact the recovery of acetyl-dephospho-CoA and related compounds, leading to poor reproducibility if not carefully controlled. A comparison of extraction methods using 10% trichloroacetic acid (TCA) followed by solid-phase extraction (SPE) versus a direct extraction with 2.5% 5-sulfosalicylic acid (SSA) showed marked differences in analyte recovery. mdpi.comresearchgate.net The SSA-based method yielded significantly higher recovery for dephospho-CoA and acetyl-CoA. mdpi.comresearchgate.net

AnalyteRecovery with TCA-SPE (relative to water)Recovery with 2.5% SSA (relative to water)
Dephospho-CoA0%>99%
Acetyl-CoA36%59%
Coenzyme A (CoA)1%74%

Analyte Stability: CoA thioesters are known to be chemically labile. psu.edu Studies have noted noticeable degradation of acyl-CoA standards over time, even when stored at 4°C in an autosampler. nih.gov While normalization to an internal standard can correct for some of this degradation, the inherent instability of the molecule is a source of potential variability. nih.gov Succinyl-CoA is known to be particularly unstable, and other CoA species can degrade significantly even when stored frozen. psu.edu

Instrumental and Methodological Variability: The complexity of LC-MS/MS systems requires careful calibration and quality control to ensure reproducible results. biorxiv.org Factors such as the use of different liquid chromatography columns, mobile phase composition, and MS instrument settings can all contribute to inter-laboratory variation. nih.gov

Cellular and Subcellular Localization of Acetyl Dephospho Coenzyme a

Compartmental Distribution and Concentration Dynamics of Coenzyme A Precursors

The distribution of Coenzyme A (CoA) and its precursors is not uniform throughout the cell; instead, distinct pools are maintained within different organelles, reflecting the specific metabolic roles of each compartment. nih.gov The highest concentrations of total CoA are found in the mitochondria, with estimates ranging from 1 to 5 mM. unibs.it Peroxisomes also contain a significant pool, at approximately 0.7 mM. unibs.itmdpi.com In contrast, the cytosol has a much lower concentration, typically between 0.05 and 0.4 mM. unibs.itmdpi.com Due to the large pores in the nuclear envelope, the nuclear and cytosolic pools are thought to be in equilibrium. nih.govmdpi.com

In tissues like the liver and heart, the mitochondrial pool is predominant, accounting for an estimated 80-95% of the total cellular CoA. nih.govmdpi.com The cytosolic pool in the rat liver makes up just under 20%, while the peroxisomal pool constitutes the remaining 2-4%. nih.govmdpi.com This compartmentalization is crucial, as organelle membranes are generally impermeable to large, charged molecules like CoA and its precursors, necessitating specific transport systems. unibs.itplos.org

The concentration dynamics of these pools are responsive to the metabolic state of the cell. For instance, the ratio of free CoA to its acetylated form, acetyl-CoA, serves as a key indicator of the cell's energetic status and can influence numerous pathways, including autophagy and cell death. unibs.itnih.gov The localization of the final enzyme in CoA synthesis, CoA synthase (COASY), which converts dPCoA to CoA, is still a subject of debate, with evidence suggesting its presence in the cytosol, associated with the outer mitochondrial membrane, and within the mitochondrial matrix. nih.govmdpi.com This uncertainty has significant implications for understanding where CoA is ultimately synthesized and from which compartment it must be distributed to other organelles. nih.gov

Table 1: Estimated Concentrations of Total Coenzyme A in Different Cellular Compartments

Membrane Transport Mechanisms for Dephospho-Coenzyme A and Related Intermediates

The transport of charged molecules like Coenzyme A (CoA) and its immediate precursor, dephospho-CoA (dPCoA), across the impermeable inner membranes of mitochondria and peroxisomes is mediated by specific carrier proteins. unibs.itportlandpress.com These transporters are essential for connecting the metabolic activities of different organelles by allowing the exchange of these vital cofactors.

The primary mitochondrial transporter for CoA and dPCoA in humans is believed to be SLC25A42, a member of the solute carrier family 25. mdpi.commdpi.com This protein facilitates the import of CoA or dPCoA from the cytosol into the mitochondrial matrix, typically in exchange for other nucleotides like ADP or adenosine (B11128) 3',5'-diphosphate (PAP). mdpi.comnih.govunibas.it The ability of SLC25A42 to transport dPCoA is significant, as it suggests a potential mechanism for dPCoA to be synthesized in one compartment and then transported into the mitochondria for the final phosphorylation to CoA, or vice-versa. mdpi.comnih.gov Interestingly, the homolog in the fruit fly appears to be more specific for dPCoA, highlighting a possible role for dPCoA as a key molecule connecting the mitochondrial and cytosolic biosynthetic pathways. mdpi.comnih.gov

Another related carrier, SLC25A16, has also been implicated in mitochondrial CoA transport, though its precise role remains less clear. mdpi.commdpi.com It is closely related to SLC25A42 and can complement the loss of the yeast CoA carrier, but its direct transport activity for CoA in humans is not as well established. nih.govembopress.org

For peroxisomes, the transporter SLC25A17 (also known as PMP34) is responsible for importing CoA. mdpi.commdpi.com This carrier also functions via a counter-exchange mechanism, allowing CoA and other adenine (B156593) nucleotides to enter the peroxisomal matrix where they are required for processes such as fatty acid β-oxidation. mdpi.commdpi.com

Transport into the endoplasmic reticulum (ER) is also crucial, as acetyl-CoA is needed within the ER lumen for protein acetylation. unibs.it However, the specific transporters for CoA or its precursors into the ER are less characterized compared to those of mitochondria and peroxisomes.

Table 2: Key Transporters for Coenzyme A and its Precursors

Interplay Between Cytosolic and Organellar Pools in Coenzyme A Metabolism

The distinct pools of Coenzyme A (CoA) and its derivatives within the cytosol, mitochondria, and peroxisomes are not isolated but are part of a dynamic, interconnected network essential for cellular metabolic flexibility. nih.gov Since organellar membranes are impermeable to acetyl-CoA, cells have developed shuttle systems to transport acetyl units between compartments. plos.orgoup.com

A primary challenge is moving acetyl-CoA generated within the mitochondria—largely from pyruvate (B1213749) oxidation—to the cytosol, where it is a crucial precursor for fatty acid and cholesterol synthesis. mdpi.comimrpress.com This is often achieved via the citrate (B86180) shuttle. Acetyl-CoA in the mitochondrial matrix condenses with oxaloacetate to form citrate, which is then transported into the cytosol by the carrier SLC25A1. mdpi.com In the cytosol, the enzyme ATP-citrate lyase (ACLY) cleaves citrate back into acetyl-CoA and oxaloacetate. imrpress.com

Another mechanism for shuttling acetyl units involves acetate (B1210297). In yeast, mitochondrial acetyl-CoA can be converted to acetate, which can cross the mitochondrial membranes and be re-activated to acetyl-CoA in the cytosol by acetyl-CoA synthetase (ACS). oup.comresearchgate.net This creates a flexible system for exchanging acetyl units between these two major compartments. oup.com

Peroxisomes also contribute to the cellular acetyl-CoA budget, primarily through the β-oxidation of very long-chain fatty acids and dicarboxylic acids. babraham.ac.uk The resulting acetyl-CoA can be exported to the cytosol. The transport mechanism may involve conversion to a smaller molecule like acetate or shuttling via the carnitine system, although this is less defined than the mitochondrial citrate shuttle. babraham.ac.uk

The interplay is a two-way street. Cytosolic acetyl-CoA can be used for vital processes like histone acetylation in the nucleus, which regulates gene expression. nih.gov The cytosolic pool, which equilibrates with the nuclear pool, is thus a critical link between cellular metabolism and epigenetic control. nih.gov The coordinated regulation of these distinct pools, managed by specific transporters and shuttle systems, allows the cell to respond efficiently to changing nutritional states and metabolic demands. nih.govfrontiersin.org

Comparative Biochemistry and Evolutionary Aspects of Acetyl Dephospho Coenzyme a Metabolism

Cross-Kingdom Analysis of Dephospho-Coenzyme A Pathways in Bacteria, Archaea, and Eukaryotes

Despite this overarching conservation, significant variations exist, particularly in the earlier stages of the pathway leading to 4'-phosphopantetheine (B1211885). oup.com For instance, the enzymes responsible for synthesizing pantothenate itself differ. Bacteria and eukaryotes share related enzymes for this process, whereas archaea utilize novel, unrelated enzymes like pantoate kinase and phosphopantothenate synthetase. asm.orgoup.com

Even in the later, more conserved steps, structural organization of the enzymes can vary. In most bacteria and some eukaryotes, PPAT and DPCK are monofunctional, separate enzymes. oup.comnih.gov In contrast, mammals and other metazoa possess a bifunctional enzyme, CoA synthase, which contains both the PPAT and DPCK domains on a single polypeptide chain. oup.comnih.govportlandpress.com All archaea studied appear to have distinct PPAT and DPCK enzymes. oup.com Furthermore, the archaeal DPCK itself is not homologous to the enzyme found in the other two domains, representing a case of convergent evolution for the same metabolic function. asm.orgnih.govasm.orgresearchgate.net This mosaic of shared and domain-specific enzymes suggests a complex evolutionary history, with a universally ancient core pathway for converting 4'-phosphopantothenate to CoA that was established in the last universal common ancestor. oup.com

Divergence in Dephospho-Coenzyme A Kinase Characteristics Across Organisms (e.g., ATP vs. GTP Dependency, Bifunctional Enzymes)

Dephospho-CoA kinase (DPCK), the enzyme catalyzing the final phosphorylation step to produce CoA from dephospho-CoA, exhibits remarkable diversity across different organisms. medchemexpress.com These differences pertain to nucleotide specificity, enzyme structure, and regulatory mechanisms.

In bacteria and eukaryotes, DPCK is typically an ATP-dependent kinase. wikipedia.orgnih.gov For example, studies on DPCK from Mycobacterium tuberculosis and the protozoan parasite Entamoeba histolytica confirm a strong preference for ATP as the phosphate (B84403) donor. nih.gov In E. histolytica, two isotypes of DPCK exist (EhDPCK1 and EhDPCK2), both of which show the highest activity with ATP. nih.govfrontiersin.orgnih.gov

A significant structural divergence is the fusion of DPCK with the preceding enzyme in the pathway, PPAT. In mammals, including pigs and humans, these two enzymatic activities are combined into a single bifunctional protein known as CoA synthase (COASY). nih.govportlandpress.comuniprot.org This fusion is not universal among eukaryotes; for instance, the parasite E. histolytica possesses two distinct, monofunctional DPCK enzymes. frontiersin.orgnih.gov Most bacteria also feature a monofunctional DPCK. oup.comnih.gov

The most striking divergence is found in Archaea. The archaeal DPCK is not homologous to the bacterial and eukaryotic versions. asm.orgnih.govasm.orgresearchgate.net Biochemical characterization of the DPCK from the hyperthermophilic archaeon Thermococcus kodakarensis revealed that it is a GTP-dependent enzyme, a stark contrast to the ATP-dependency seen in the other domains. asm.orgnih.govasm.orgresearchgate.netresearchgate.net This novel family of DPCKs is distantly related to thiamine (B1217682) pyrophosphokinases but not to the canonical DPCKs. asm.orgnih.govasm.orgresearchgate.net

Regulation also differs. The DPCK from M. tuberculosis is allosterically inhibited by CTP, which binds to a site that overlaps with the dephospho-CoA binding site, representing a key regulatory mechanism. nih.gov

Table 1: Comparative Characteristics of Dephospho-CoA Kinase (DPCK) Across Domains
Organism/DomainEnzyme StructurePhosphate DonorGene(s)Reference(s)
Bacteria (e.g., E. coli, M. tuberculosis)MonofunctionalATPcoaE nih.govnih.govnih.gov
Archaea (e.g., T. kodakarensis)MonofunctionalGTPTK1697 (example) asm.orgasm.orgresearchgate.net
Eukaryotes (Mammals, e.g., Human, Pig)Bifunctional (fused with PPAT)ATPCOASY wikipedia.orgnih.govportlandpress.comuniprot.org
Eukaryotes (Protozoa, e.g., E. histolytica)Monofunctional (two isotypes)ATPEhdpck1, Ehdpck2 nih.govfrontiersin.orgnih.gov

Evolutionary Significance of the Acetyl-Coenzyme A Pathway and its Precursors in Primordial Metabolism

The acetyl-CoA pathway is considered by many scientists to be one of the most ancient, if not the first, autotrophic processes on Earth. nih.govresearchgate.netfrontiersin.org Its central role in the metabolism of acetogens and methanogens, coupled with its linearity and energy efficiency, points to a deep evolutionary origin. frontiersin.orgspringernature.com The pathway's core function is the conversion of simple molecules like H₂ and CO₂ into acetyl-CoA, a vital precursor for biosynthesis. nih.govresearchgate.net

The precursors to CoA itself, such as pantothenate and pantetheine (B1680023), have been shown to be plausible prebiotic compounds, potentially forming under early Earth conditions. oup.com This suggests that the building blocks for this essential cofactor were available before the advent of complex enzymatic machinery. oup.com Furthermore, evidence suggests that the fundamental chemical reactions of the acetyl-CoA pathway could have been catalyzed by inorganic materials, such as transition metal minerals (e.g., Ni₃Fe alloy awaruite) found in hydrothermal vent environments. nih.govresearchgate.net These mineral-based catalysts can facilitate the conversion of H₂ and CO₂ to formate, acetate (B1210297), and pyruvate (B1213749) without enzymes, implying that the enzymatic pathway evolved by patterning itself along a pre-existing, geochemically driven reaction route. nih.govresearchgate.net

The antiquity of this pathway is also supported by isotopic evidence from ancient rocks, which show carbon isotope signatures consistent with the operation of the acetyl-CoA pathway as far back as 3.8 to 3.95 billion years ago. frontiersin.org Therefore, the metabolic route leading to and involving dephospho-CoA and acetyl-CoA is not just a feature of modern biochemistry but is deeply rooted in the earliest stages of life's evolution, potentially predating the emergence of genes and enzymes in its most primitive form. nih.govresearchgate.netmdpi.com

Genetic Studies and Gene Homologs Associated with Dephospho-Coenzyme A Metabolism

The identification of genes encoding the enzymes for CoA biosynthesis has been crucial for understanding its regulation and evolution. In bacteria, the gene for dephospho-CoA kinase was identified in Escherichia coli as coaE (previously known as yacE). nih.gov Homologs of the coaE gene are widespread and have been identified in a diverse range of organisms, including numerous bacteria, fungi, and animals, highlighting its conserved role. nih.gov

In eukaryotes, the genetic basis for DPCK reflects the divergence in enzyme structure. In mammals, a single gene, COASY, encodes the bifunctional enzyme that possesses both phosphopantetheine adenylyltransferase (PPAT) and DPCK activity. uniprot.orgnih.gov In contrast, organisms with monofunctional enzymes have distinct genes. The protozoan Entamoeba histolytica has two genes, Ehdpck1 and Ehdpck2, for its DPCK isotypes. nih.govresearchgate.net Genetic silencing of these genes leads to reduced CoA levels and impaired growth, confirming their essential function. frontiersin.orgnih.govresearchgate.net Similarly, genetic studies in the malaria parasite Plasmodium have shown that while the early steps of the pathway may be bypassed, the final two enzymes, PPAT and DPCK, are essential for parasite survival in blood stages. frontiersin.org

Archaea present a completely different genetic picture for DPCK. Bioinformatic and genetic studies in Thermococcus kodakarensis failed to assign DPCK activity to homologs of the bacterial coaE gene. asm.orgasm.orgasm.org Instead, a novel gene (TK1697 in T. kodakarensis), belonging to the archaeal cluster of orthologous genes arCOG04076, was identified and confirmed to encode the GTP-dependent DPCK. asm.orgnih.govasm.orgresearchgate.net Homologs of this archaeal DPCK gene are widely distributed across the archaeal domain. asm.orgnih.govasm.orgresearchgate.net Intriguingly, in some archaeal genomes, this novel DPCK gene is found fused to the gene for PPAT, suggesting a functional linkage analogous to the bifunctional enzyme in mammals, albeit through a non-homologous DPCK domain. asm.orgasm.orgnih.gov

Table 2: Gene Homologs for Dephospho-CoA Kinase (DPCK)
DomainOrganism (Example)Gene DesignationProtein ProductReference(s)
BacteriaEscherichia colicoaE (yacE)Monofunctional DPCK nih.gov
ArchaeaThermococcus kodakarensisTK1697Monofunctional, non-homologous GTP-dependent DPCK asm.orgasm.org
EukaryotaHomo sapiens (Human)COASYBifunctional PPAT-DPCK (CoA Synthase) uniprot.orgnih.gov
EukaryotaEntamoeba histolyticaEhdpck1 / Ehdpck2Monofunctional DPCK isotypes nih.govresearchgate.net
EukaryotaPlasmodium yoeliiDPCK (PY17X_1345100)Monofunctional DPCK frontiersin.org

Emerging Research Frontiers in Acetyl Dephospho Coenzyme a Biology

Uncharted Enzymatic Transformations and Metabolic Fates of Acetyl-dephospho-Coenzyme A

The existence of acetyl-dephospho-CoA presupposes metabolic pathways for its formation and degradation. While a dedicated synthase has not been identified, its biogenesis is hypothesized to occur via two primary routes: the acetylation of dephospho-CoA or the dephosphorylation of acetyl-CoA.

Recent research has uncovered that various acyl-CoAs can undergo dephosphorylation at the 3'-ribose position to generate their corresponding acyl-dephospho-CoA counterparts. nih.gov This transformation appears to be linked to the cell's energy status. Studies using perfused rat hearts subjected to ischemia demonstrated a progressive increase in the dephosphorylation of free CoA and various acyl-CoAs as energy levels (ATP) declined. nih.gov This suggests that under conditions of energy stress, the formation of acetyl-dephospho-CoA from acetyl-CoA may be favored. The specific enzyme responsible for this dephosphorylation remains unidentified, but it could be a novel phosphatase activated by ischemic conditions or potentially a reverse reaction of dephospho-CoA kinase under low ATP conditions. nih.gov

Conversely, acetyl-dephospho-CoA could theoretically be formed by the direct acetylation of dephospho-CoA. This would require an acetyltransferase capable of utilizing dephospho-CoA as a substrate, a reaction that has not yet been characterized.

The metabolic fate of acetyl-dephospho-CoA is also an area of active investigation. It could be a transient intermediate that is rapidly re-phosphorylated to acetyl-CoA by dephospho-CoA kinase (DPCK), thereby salvaging the acetyl group for use in the citric acid cycle or fatty acid synthesis. creative-proteomics.comfrontiersin.org Alternatively, it might be hydrolyzed to release acetate (B1210297) and dephospho-CoA. A study on the stability of a CoA analog found that the presence of dephospho-CoA kinase and ATP protected the analog from decomposition, suggesting that the dephosphorylated form is an intermediate that can be readily converted back to the phosphorylated state. frontiersin.org

Potential as a Regulatory Molecule or Novel Signaling Intermediate

The roles of acetyl-CoA and the ratio of acetyl-CoA to free CoA are well-established in metabolic regulation, influencing the activity of key enzymes and protein acetylation. wikipedia.orgwikipedia.orgnih.gov Given its structural similarity, acetyl-dephospho-CoA could function as a regulatory molecule or signaling intermediate, potentially by interfering with these established mechanisms.

It might act as a competitive inhibitor for enzymes that bind acetyl-CoA or CoA, modulating metabolic pathways in response to cellular stress signaled by its accumulation. For instance, acetyl-CoA is an allosteric activator of pyruvate (B1213749) carboxylase and an allosteric regulator of pyruvate dehydrogenase kinase. wikipedia.org Acetyl-dephospho-CoA could potentially compete for these binding sites without eliciting the same regulatory effect, thus altering carbon flow in central metabolism.

A novel signaling paradigm has emerged with the discovery that dephospho-CoA can be covalently attached to the 5' end of small RNAs in bacteria, creating "dpCoA-RNAs". mdpi.com This modification suggests a role for dephospho-CoA in RNA metabolism and gene regulation. While there is currently no evidence of an acetylated version of this RNA cap, it opens a fascinating possibility that acetyl-dephospho-CoA could be involved in similar, as-yet-undiscovered signaling pathways or post-transcriptional modifications. The accumulation of acyl-dephospho-CoAs during ischemia strongly points to a role in signaling cellular stress, although the precise downstream effects are unknown. nih.gov

Advancements in Systems Biology and Metabolomics for Comprehensive Dephospho-Coenzyme A Profiling

The discovery and study of low-abundance and previously unknown metabolites like acetyl-dephospho-CoA have been largely driven by significant progress in analytical technologies, particularly within the fields of systems biology and metabolomics. d-nb.info

Comprehensive profiling is now possible through advanced mass spectrometry (MS)-based techniques, such as two-dimensional liquid chromatography-mass spectrometry (LC-MS). nih.govuab.edu These methods provide the high resolution and sensitivity required to detect and quantify CoA-related species from complex biological samples. For example, researchers have successfully developed LC-MS methods to resolve and measure CoA, acetyl-CoA, and dephospho-CoA simultaneously. uab.edumdpi.com The application of these untargeted metabolomic approaches led directly to the initial discovery that acyl-CoAs undergo dephosphorylation in biological systems. nih.gov

Systems biology integrates this high-throughput metabolomic data with other 'omics' datasets (genomics, proteomics) to build a holistic view of cellular responses. A notable application is the use of large-scale metabolome drug profiling to understand the mechanism of action and toxicity of pharmaceutical compounds. d-nb.info In one such study, a systems-level analysis of metabolic responses to the anti-cancer agent dichloroacetate (B87207) revealed an unexpected and critical role for coenzyme A biosynthesis and homeostasis in the drug's toxicity. d-nb.info Such comprehensive profiling strategies are essential for placing novel metabolites like acetyl-dephospho-CoA within the broader context of cellular networks and for elucidating their physiological relevance.

Table 1: Comparison of Kinetic Properties of Dephospho-CoA Kinase (DPCK) from E. histolytica and Humans This table presents the Michaelis constant (Km), a measure of substrate affinity, for the enzyme DPCK, which catalyzes the final step in CoA biosynthesis. The significant differences in affinity for both dephospho-CoA and ATP highlight the enzyme as a potential drug target in the parasite.

Data sourced from biochemical analyses of DPCK in Entamoeba histolytica. researchgate.netnih.gov

Theoretical Modeling of this compound Kinetics and Pathways

While direct experimental data on acetyl-dephospho-CoA remains limited, theoretical and computational modeling provides a powerful framework for predicting its behavior and understanding its place within metabolic networks. The foundation of such models lies in the detailed kinetic characterization of the enzymes involved in CoA biosynthesis and metabolism.

Kinetic analyses of enzymes like phosphopantetheine adenylyltransferase (PPAT) and dephospho-CoA kinase (DPCK) from various organisms, including E. coli, have determined key parameters such as Km and catalytic efficiency. nih.gov For instance, E. coli DPCK exhibits Km values of 0.74 mM for dephospho-CoA and 0.14 mM for ATP. nih.gov Such data are critical inputs for constructing kinetic models that can simulate the flow of metabolites (flux) through the CoA pathway.

These computational models can be used to:

Predict steady-state concentrations: By integrating reaction kinetics, models can estimate the concentrations of intermediates like dephospho-CoA under various physiological conditions.

Simulate perturbations: They can predict how the system will respond to changes, such as fluctuations in ATP levels or inhibition of a specific enzyme. This could be used to model the conditions under which acetyl-dephospho-CoA might accumulate, such as the energy-depleted state seen in ischemia. nih.gov

Computational studies are also employed to understand enzyme mechanisms at a molecular level. For example, modeling of the PPAT active site supports a mechanism where the phosphate (B84403) group of 4'-phosphopantetheine (B1211885) attacks ATP in an in-line displacement reaction to form dephospho-CoA. nih.gov While no specific models for acetyl-dephospho-CoA kinetics exist yet, these established approaches for the broader CoA pathway provide a clear roadmap for future theoretical investigations into this emerging area of metabolism.

Table 2: Mentioned Compounds

Q & A

Q. How can Acetyl-DPCoA be reliably detected and quantified in biological samples?

Methodological Answer:

  • Radiochemical Assays : Utilize dephospho-CoA kinase (DPCK) to phosphorylate Acetyl-DPCoA, converting it to Acetyl-CoA. Radiolabeled ATP (e.g., γ-³²P-ATP) enables tracking of phosphate transfer via scintillation counting .
  • LC-MS/MS with MRM : Apply targeted mass spectrometry with multiple reaction monitoring (MRM) to profile acyl-CoA derivatives, including Acetyl-DPCoA. Validate with isotope-labeled internal standards (e.g., ¹³C/¹⁵N-CoA) to correct for matrix effects .
  • Phosphatase Activity Assays : Pre-treat samples with phosphatases (e.g., alkaline phosphatase) to dephosphorylate interfering phosphorylated CoA species, improving specificity .

Q. What enzymatic or chemical synthesis methods are available for generating Acetyl-DPCoA?

Methodological Answer:

  • Enzymatic Synthesis : Use recombinant dephospho-CoA kinase (DPCK) to phosphorylate dephospho-CoA, followed by acetylation via acetyltransferase enzymes (e.g., using acetyl-CoA as a donor). Purify via anion-exchange chromatography .
  • Chemical Synthesis : Employ solid-phase synthesis with protected thiol and phosphate groups. Deprotection steps require careful pH control to avoid hydrolysis of the labile thioester bond .

Advanced Research Questions

Q. How can researchers investigate the interaction between Acetyl-DPCoA and phosphatases in cellular pathways?

Methodological Answer:

  • Phosphatase Activity Profiling : Incubate recombinant phosphatases (e.g., PP1, PP2A) with Acetyl-DPCoA and monitor dephosphorylation kinetics via malachite green assays or HPLC .
  • Substrate Trapping Mutants : Use catalytically inactive phosphatase mutants (e.g., C132S in PP2A) to stabilize enzyme-substrate complexes for structural analysis (X-ray crystallography or cryo-EM) .
  • DEPOD Database Mining : Query the Dephosphorylation Database (DEPOD) to identify phosphatases with known substrates homologous to Acetyl-DPCoA. Validate hits using siRNA knockdown and metabolic flux analysis .

Q. How can contradictory data on Acetyl-DPCoA’s metabolic roles be resolved across different experimental models?

Methodological Answer:

  • Cross-Method Validation : Compare radiochemical assay results (specific to phosphorylation states) with LC-MS/MS data (specific to acyl chain composition) to disentangle methodological biases .
  • Orthogonal Techniques : Use CRISPR-Cas9 knockout models for CoA biosynthetic enzymes (e.g., DPCK) to assess compensatory pathways. Pair with ¹³C-glucose tracing to track Acetyl-DPCoA’s contribution to acetyl-CoA pools .

Q. What in silico tools are available to model Acetyl-DPCoA’s binding affinity for target enzymes?

Methodological Answer:

  • Homology Modeling : Use DEPOD’s sequence homology search to align Acetyl-DPCoA with known phosphatase substrates. Generate 3D models via SWISS-MODEL or AlphaFold .
  • Molecular Docking : Simulate Acetyl-DPCoA-enzyme interactions using AutoDock Vina. Prioritize docking poses with conserved phosphate-binding pockets (e.g., Rossmann folds in kinases) .

Q. How does Acetyl-DPCoA’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Incubate Acetyl-DPCoA at varying pH (4–9) and temperatures (4°C–37°C). Monitor degradation via HPLC-UV at 260 nm (adenine absorbance). Stabilize with antioxidants (e.g., DTT) in neutral buffers .

Q. What experimental designs are optimal for studying Acetyl-DPCoA’s role in mitochondrial vs. cytosolic metabolic pathways?

Methodological Answer:

  • Subcellular Fractionation : Isolate mitochondria via differential centrifugation. Validate purity with marker enzymes (e.g., citrate synthase for mitochondria, lactate dehydrogenase for cytosol). Measure Acetyl-DPCoA levels in each fraction .
  • Compartment-Specific Probes : Use genetically encoded biosensors (e.g., ATeam for ATP/ADP ratios) to infer Acetyl-DPCoA dynamics in real time .

Guidelines for Rigorous Research Design

  • Frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) to define hypotheses, e.g., "How does Acetyl-DPCoA depletion (Intervention) affect mitochondrial acetyl-CoA levels (Outcome) in hepatocytes (Population) compared to wild-type controls (Comparison)?" .
  • Validation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental scope and significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.